Tussilagine
Overview
Description
Tussilagine is a pyrrolizidine alkaloid found in various species of the genus Arnica, such as Arnica montana, Arnica chamissonis, and Arnica amplexicaulis . It is known for its non-toxic properties and has been identified through techniques such as thin-layer chromatography, gas chromatography, and gas chromatography-mass spectrometry .
Mechanism of Action
Target of Action
Tussilagine, a pyrrolizidine alkaloid, primarily targets heme oxygenase-1 in murine macrophages . Heme oxygenase-1 is an enzyme that plays a crucial role in cellular defense mechanisms, particularly in response to oxidative stress.
Mode of Action
This compound exerts its anti-inflammatory activity by inducing the expression of heme oxygenase-1 . This induction leads to the breakdown of heme, a pro-oxidant, into biliverdin, iron, and carbon monoxide, which are potent anti-oxidants. This process reduces oxidative stress and inflammation in the cells .
Biochemical Pathways
It is known that the compound’s anti-inflammatory effects are linked to the heme oxygenase-1 pathway . By inducing the expression of heme oxygenase-1, this compound promotes the breakdown of heme and the production of anti-oxidants, thereby reducing oxidative stress and inflammation.
Result of Action
The primary result of this compound’s action is the reduction of inflammation. By inducing the expression of heme oxygenase-1, this compound promotes the breakdown of heme and the production of anti-oxidants. This process reduces oxidative stress and inflammation in the cells, which can help alleviate symptoms in conditions characterized by excessive inflammation .
Biochemical Analysis
Biochemical Properties
Tussilagine plays a significant role in biochemical reactions, particularly through its interactions with enzymes, proteins, and other biomolecules. It has been identified as an antagonist of the muscarinic acetylcholine receptor M1 . This interaction is crucial as it influences various physiological processes, including neurotransmission and muscle contraction. The binding of this compound to this receptor inhibits its activity, leading to altered cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s antagonistic action on the muscarinic acetylcholine receptor M1 can lead to changes in intracellular calcium levels, impacting cell signaling and function . Additionally, this compound may affect gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the muscarinic acetylcholine receptor M1, inhibiting its activity and leading to decreased intracellular calcium levels . This inhibition can affect various downstream signaling pathways, ultimately influencing cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but its degradation products may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, this compound can be toxic, leading to adverse effects such as hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. These metabolic reactions can lead to the formation of reactive intermediates, which may contribute to its toxicity . Understanding these pathways is crucial for assessing the safety and efficacy of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with membrane transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cell membranes . The distribution of this compound is generally uneven, influenced by factors such as blood perfusion, tissue binding, and membrane permeability .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . These localizations can influence its interactions with other biomolecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tussilagine can be synthesized through the condensation of enantiopure β-amino ester with methyl pyruvate, followed by hydrogenation and cyclization to produce pyrrolidinones. The key step in this synthesis is the Mitsunobu reaction .
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as Tussilago farfara. The dried and powdered plant material undergoes a mild reduction with zinc and hydrochloric acid to convert N-oxides to tertiary bases, resulting in a crude alkaloid mixture .
Chemical Reactions Analysis
Types of Reactions: Tussilagine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction of this compound N-oxides to tertiary bases using zinc and hydrochloric acid.
Substitution: Substitution reactions can occur at the nitrogen atom of the pyrrolizidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Zinc and hydrochloric acid are commonly used for reduction reactions.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Tertiary bases of this compound.
Substitution: Alkylated derivatives of this compound.
Scientific Research Applications
Tussilagine has several scientific research applications, including:
Comparison with Similar Compounds
- Isotussilagine
- Neo-tussilagine
- Neo-isothis compound
- Senkirkine
- Otosenine
- Hydroxysenkirkine
- 07-angeloylheliotridine
This compound’s unique combination of non-toxic properties and diverse biological activities makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
methyl (1S,2S,8S)-2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(13)6-11-5-3-4-7(11)8(10)9(12)14-2/h7-8,13H,3-6H2,1-2H3/t7-,8+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADVYSUMGRTFSZ-QXFUBDJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2CCCC2C1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CN2CCC[C@H]2[C@@H]1C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919954 | |
Record name | Methyl 2-hydroxy-2-methylhexahydro-1H-pyrrolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80151-77-5, 91108-33-7 | |
Record name | (-)-Tussilagine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80151-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tussilagine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080151775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Isotussilagine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091108337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-hydroxy-2-methylhexahydro-1H-pyrrolizine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30919954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TUSSILAGINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9VOG4YJ1H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tussilagine and where is it found?
A1: this compound is a pyrrolizidine alkaloid (PA) found in trace amounts in certain plant species. It has been identified in the flowerheads of Arnica montana, A. chamissonis ssp. foliosa, A. amplexicaulis, and A. sachalinensis [, , , , ]. It has also been isolated from Ligularia sibirica [, ].
Q2: What is the chemical structure of this compound?
A2: While the provided abstracts don't explicitly detail the molecular formula and weight, they highlight that this compound's structure has been elucidated using spectroscopic methods, including GC-MS and NMR [, , ]. These techniques are crucial for determining the structural features of organic compounds.
Q3: Are there any other pyrrolizidine alkaloids found alongside this compound?
A3: Yes, several other PAs have been found in the same plants as this compound. For instance, Ligularia sibirica contains isothis compound, neo-tussilagine, and neo-isothis compound []. Tephroseris integrifolia, another plant species where PAs are found, contains senkirkine, otosenine, hydroxysenkirkine, and 07-angeloylheliotridine []. Additionally, 2-pyrrolidineacetic acid and its methyl ester have been isolated from Arnica montana and A. amplexicaulis [, ].
Q4: Have there been any attempts to synthesize this compound?
A4: Yes, researchers have successfully synthesized this compound and its stereoisomer, Isothis compound, using enantioselective synthetic routes [, , , ]. These syntheses typically involve the condensation of a chiral β-amino ester with methyl pyruvate followed by a series of chemical transformations.
Q5: Are there any known biological activities or applications of this compound?
A5: The provided research primarily focuses on the isolation, identification, and synthesis of this compound. The biological activities and potential applications of this compound are not extensively discussed in these abstracts. Further research is needed to explore the potential therapeutic benefits or other uses of this compound.
Q6: What are the implications of finding this compound in Arnica species used medicinally?
A7: The presence of this compound, even in trace amounts [], in Arnica species used medicinally raises questions about potential biological effects. While this compound itself has not been extensively studied for its pharmacological or toxicological properties, pyrrolizidine alkaloids as a class are known for their hepatotoxicity []. This finding underscores the importance of careful monitoring and quality control of herbal medicines to ensure consumer safety.
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